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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528

Introduction

6-Chlorooxindole (CAS No: 56341-37-8), a substituted oxindole, is a key intermediate in the
synthesis of various pharmaceutical compounds, most notably the antipsychotic drug
Ziprasidone.[1] Its chemical structure, comprising a bicyclic aromatic core with chloro, amine,
and ketone functionalities, gives rise to a distinct spectroscopic profile. This guide provides an
in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 6-chlorooxindole, along with detailed experimental
protocols for acquiring such data. This document is intended for researchers, scientists, and
professionals in drug development who are working with or synthesizing this compound.

While precise, experimentally verified spectral data for 6-chlorooxindole is typically provided
by commercial suppliers upon purchase, this guide outlines the expected spectral
characteristics based on the analysis of its functional groups and published data for analogous
compounds.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for 6-
chlorooxindole. These values are predicted based on the compound's structure and typical
ranges for the functional groups present.

Table 1: Expected *H NMR Data for 6-Chlorooxindole (in DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.5 Singlet 1H N-H
~7.2-7.3 Doublet 1H Ar-H
~6.8-6.9 Doublet of doublets 1H Ar-H
~6.8 Doublet 1H Ar-H
~3.5 Singlet 2H -CHa2-

Table 2: Expected 3C NMR Data for 6-Chlorooxindole (in DMSO-ds)

Chemical Shift (6) ppm Assignment
~175 C=0 (Amide)
~143 Ar-C (quaternary)
~130 Ar-C (quaternary)
~128 Ar-C-Cl

~125 Ar-C-H

~122 Ar-C-H

~109 Ar-C-H

~35 -CHa-

Table 3: Expected IR Absorption Data for 6-Chlorooxindole
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Wavenumber (cm~?) Intensity Functional Group
~3200 Strong, Broad N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~1710 Strong C=0 (Amide) Stretch
~1620 Medium C=C Aromatic Stretch
~1470 Medium C=C Aromatic Stretch
~800-700 Strong C-CI Stretch

Table 4: Expected Mass Spectrometry Data for 6-Chlorooxindole

m/z Interpretation
[M]* Molecular ion (presence of 35Cl and 37Cl
167/169 _
isotopes)
139/141 [M-COJ*
111 [M-CO-CII*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of 6-

chlorooxindole.

Materials and Equipment:

e 6-Chlorooxindole sample

o Deuterated solvent (e.g., DMSO-ds)

e NMR tubes
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* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-chlorooxindole
sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-de) in
a clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
NMR tube.

¢ Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Shimming: Perform automatic or manual shimming to optimize the magnetic field
homogeneity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay
of 1-2 seconds, and 16-32 scans.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, phase
correction, and baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

o Integrate the peaks and determine the chemical shifts, multiplicities, and coupling
constants.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation
delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g.,
1024 or more).
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o Process the FID similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-chlorooxindole.

Materials and Equipment:

6-Chlorooxindole sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure (KBr Pellet Method):

o Sample Preparation: Place a small amount (1-2 mg) of the 6-chlorooxindole sample and
approximately 100-200 mg of dry KBr powder into an agate mortar.

e Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply
pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm™1,
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-chlorooxindole.
Materials and Equipment:

e 6-Chlorooxindole sample

e Suitable solvent (e.g., methanol, acetonitrile)

e Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI,
or Electron Impact - El)

Procedure (ESI-MS):

o Sample Preparation: Prepare a dilute solution of the 6-chlorooxindole sample
(approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final
concentration of 1-10 pg/mL.

 Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition:

o Acquire the mass spectrum in positive or negative ion mode. For 6-chlorooxindole,
positive mode is generally suitable to observe the protonated molecule [M+H]*.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve a stable signal and optimal ionization.
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+ Data Analysis: Identify the molecular ion peak and any significant fragment ions. The isotopic
pattern for chlorine (3>CI/3’Cl in an approximate 3:1 ratio) should be observable for the
molecular ion and any chlorine-containing fragments.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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